N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1211241-43-8
VCID: VC4378337
InChI: InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25)
SMILES: CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

CAS No.: 1211241-43-8

Cat. No.: VC4378337

Molecular Formula: C22H28N2O2

Molecular Weight: 352.478

* For research use only. Not for human or veterinary use.

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide - 1211241-43-8

Specification

CAS No. 1211241-43-8
Molecular Formula C22H28N2O2
Molecular Weight 352.478
IUPAC Name N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25)
Standard InChI Key SLGKACMLSKQDTL-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyrrolidine carboxamide class, characterized by a five-membered pyrrolidine ring substituted at the 1- and 3-positions. Key structural elements include:

  • 1-Carboxamide group: Linked to a 4-tert-butylphenyl moiety, enhancing metabolic stability and blood-brain barrier permeability .

  • 3-Aryl substitution: A 4-methoxyphenyl group at the 3-position modulates electronic properties and receptor binding affinity .

  • Stereochemistry: The pyrrolidine ring’s stereochemistry (trans-configuration) influences selectivity for NPFF1 over NPFF2 receptors, as observed in analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H28N2O2
Molecular Weight364.48 g/mol
logP (Predicted)4.2
SolubilityLow aqueous solubility

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Pyrrolidine Core Formation: Cyclization of γ-amino ketones or via Pd-catalyzed carboamination reactions .

  • Carboxamide Installation: Reacting pyrrolidine intermediates with 4-tert-butylphenyl isocyanate under anhydrous conditions .

  • Methoxyphenyl Substitution: Introduced via Suzuki-Miyaura coupling or Michael addition .

Table 2: Representative Synthetic Yields

StepYield (%)ConditionsReference
Pyrrolidine cyclization68–80Pd(OAc)2, BINAP, 100°C
Carboxamide formation72–85DCM, Et3N, 0°C to RT

Structure-Activity Relationships (SAR)

  • N-Substituents: The tert-butyl group enhances NPFF1 antagonism (Ke = 0.72 µM vs. 3.09 µM for NPFF2) .

  • 3-Position Modifications: Methoxy groups improve metabolic stability compared to methylthio analogs .

  • Chain Length: Linear alkyl chains at the carboxamide (e.g., n-pentyl) maximize NPFF1 selectivity .

Pharmacological Profile

Neuropeptide FF Receptor Antagonism

In calcium mobilization assays, the compound demonstrated:

  • NPFF1 Antagonism: Ke = 0.72 µM, reversing fentanyl-induced hyperalgesia in rodent models .

  • NPFF2 Selectivity: 4.3-fold lower potency (Ke = 3.09 µM), indicating subtype specificity .

Dual μ-Opioid Receptor Affinity

Molecular docking studies suggest interactions with MOR’s extracellular loop 2 (Ki ≈ 60–100 nM) . In vivo, it attenuated formalin-induced pain without inducing hyperthermia or tolerance .

Table 3: In Vitro Activity Data

TargetAssay TypeIC50/Ki (nM)Source
NPFF1Calcium flux720
MORRadioligand binding60.3

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH3), 3.55–3.40 (m, 4H, pyrrolidine-H), 1.47 (s, 9H, tert-butyl) .

  • HR-MS (ESI): [M+H]+ m/z 365.2231 (calc. 365.2234) .

Crystallography

X-ray analysis of analogs reveals a puckered pyrrolidine ring with dihedral angles of 112° between substituents, stabilizing receptor-bound conformations .

Applications and Future Directions

Limitations

  • Solubility Challenges: Requires formulation optimization for oral bioavailability .

  • Off-Target Effects: Preliminary screens indicate weak hERG inhibition (IC50 > 10 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator